

An In-depth Technical Guide to the Synthesis of Deuterated Bisphenol B

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Compound of Interest		
Compound Name:	Bisphenol B-d8	
Cat. No.:	B15622581	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Bisphenol B (BPB), an essential isotopically labeled compound for a variety of research applications. Given the increasing scrutiny of bisphenols as endocrine-disrupting chemicals, the use of deuterated analogs as internal standards is critical for accurate quantification in complex matrices. This document outlines a detailed synthetic protocol, presents representative quantitative data, and visualizes the synthetic workflow and relevant biological pathways to support researchers in the fields of analytical chemistry, toxicology, and drug development.

The synthesis of Bisphenol B is achieved through the acid-catalyzed condensation of a phenol with butanone.[1] Consequently, the synthesis of deuterated Bisphenol B necessitates the use of deuterated precursors. The most common form, **Bisphenol B-d8**, incorporates deuterium atoms onto the phenolic rings. This is typically achieved by reacting a deuterated phenol with butanone. The following guide details a representative procedure for this synthesis, adapted from established protocols for analogous deuterated bisphenols, such as Bisphenol A-d16.[2]

Experimental Protocols

The following protocol describes a representative method for the synthesis of **Bisphenol B-d8** via the acid-catalyzed condensation of phenol-d5 with 2-butanone.

Materials:



- Phenol-d5 (99 atom % D)
- 2-Butanone (reagent grade)
- p-Toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin (e.g., Amberlyst 15)[2]
- Toluene (anhydrous)
- Methanol (reagent grade)
- Deionized water
- Round-bottom flask equipped with a magnetic stirrer and a condenser
- · Heating mantle
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine phenol-d5 (2.0 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (approximately 5 mol%). The flask is equipped with a magnetic stirrer and a condenser and placed under a nitrogen atmosphere.
- Addition of 2-Butanone: While stirring, slowly add 2-butanone (1.0 molar equivalent) to the mixture.
- Reaction Conditions: Heat the reaction mixture to 60-70°C with continuous stirring. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas
 chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed
 for several hours until the starting materials are consumed.[2]
- Work-up: After the reaction is complete, cool the mixture to room temperature. The crude
 Bisphenol B-d8 may precipitate out of the solution.



• Purification:

- Filtration and Washing: Filter the crude product and wash with cold toluene to remove any unreacted phenol-d5.[2]
- Recrystallization: Further purify the solid by recrystallization. Dissolve the crude
 Bisphenol B-d8 in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.[2]
- Isolation and Drying: Collect the purified crystals by filtration, wash them with cold deionized water, and dry them under a vacuum.

Data Presentation

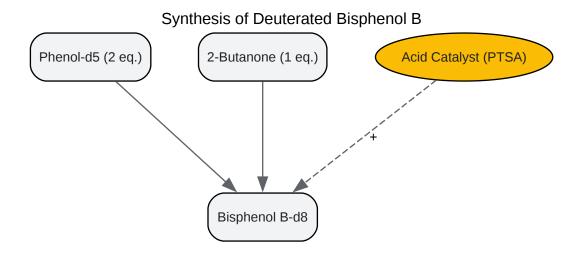
The following table summarizes representative quantitative data for the synthesis of **Bisphenol B-d8**. Note that actual results may vary depending on the specific reaction conditions and scale.

Parameter	Representative Value	Method of Analysis
Yield		
Crude Yield	75-85%	Gravimetric
Purified Yield	60-70%	Gravimetric
Purity		
Isotopic Purity (d8)	>98 atom % D	Mass Spectrometry (MS)
Chemical Purity	>99%	HPLC, GC-MS
Characterization		
Molecular Weight (C16H10D8O2)	250.36 g/mol	Theoretical
Mass Spectrum (ESI-) [M-D] ⁻	m/z 249.2	LC-MS



Visualizations

The following diagrams illustrate the synthetic pathway, experimental workflow, and a relevant biological signaling pathway for Bisphenol B.

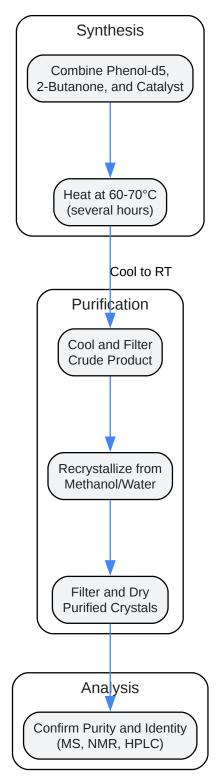


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Caption: Acid-catalyzed synthesis of Bisphenol B-d8.



Experimental Workflow for Deuterated Bisphenol B Synthesis



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Caption: Workflow for synthesis, purification, and analysis.



Bisphenol B is known to exert estrogenic effects through the G protein-coupled estrogen receptor (GPER) pathway.[3][4] The binding of BPB to GPER can activate downstream signaling cascades.[3][4]

Bisphenol B GPER Signaling Pathway Bisphenol B Binds **GPER** Activates Adenylyl Cyclase Calcium Mobilization **cAMP** Production Cell Migration

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